molecular formula C17H20N4O6 B11334733 (5Z)-6-hydroxy-3-methyl-5-[5-(3,4,5-trimethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione

(5Z)-6-hydroxy-3-methyl-5-[5-(3,4,5-trimethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11334733
M. Wt: 376.4 g/mol
InChI Key: RKNSUJKLUJXARU-UHFFFAOYSA-N
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Description

6-HYDROXY-3-METHYL-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound featuring a trimethoxyphenyl group, a pyrazole ring, and a tetrahydropyrimidine-dione structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-3-METHYL-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 6-HYDROXY-3-METHYL-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The compound may also interact with other proteins and receptors, modulating various biological pathways .

Properties

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

IUPAC Name

6-hydroxy-1-methyl-5-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H20N4O6/c1-21-16(23)13(15(22)18-17(21)24)10-7-9(19-20-10)8-5-11(25-2)14(27-4)12(6-8)26-3/h5-6,9,19,23H,7H2,1-4H3,(H,18,22,24)

InChI Key

RKNSUJKLUJXARU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C2=NNC(C2)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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